Tert-butyl (ethoxycarbonyl)methylpropylcarbamate
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Overview
Description
Tert-butyl (ethoxycarbonyl)methylpropylcarbamate: is an organic compound that belongs to the class of carbamates. It is characterized by the presence of a tert-butyl group, an ethoxycarbonyl group, and a methylpropylcarbamate moiety. This compound is used in various chemical reactions and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl (ethoxycarbonyl)methylpropylcarbamate typically involves the reaction of tert-butyl carbamate with ethyl chloroformate and propylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction mixture is usually stirred at room temperature for several hours, followed by purification through recrystallization or chromatography to obtain the pure compound .
Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale reactions using similar reagents and conditions as in the laboratory synthesis. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated purification systems to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions: Tert-butyl (ethoxycarbonyl)methylpropylcarbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the carbamate group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at elevated temperatures.
Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in anhydrous solvents under inert atmosphere.
Substitution: Various nucleophiles such as amines, alcohols, or thiols; reactions are conducted in the presence of a base or acid catalyst.
Major Products Formed:
Oxidation: Formation of corresponding carbonyl compounds.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted carbamates or other derivatives.
Scientific Research Applications
Tert-butyl (ethoxycarbonyl)methylpropylcarbamate has several applications in scientific research, including:
Chemistry: Used as a protecting group for amines in organic synthesis, facilitating the selective modification of molecules.
Biology: Employed in the synthesis of biologically active compounds, including pharmaceuticals and agrochemicals.
Medicine: Investigated for its potential use in drug development, particularly in the design of prodrugs and enzyme inhibitors.
Industry: Utilized in the production of specialty chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism of action of tert-butyl (ethoxycarbonyl)methylpropylcarbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or modulator of enzyme activity, affecting biochemical pathways and cellular processes. The presence of the carbamate group allows it to form stable covalent bonds with active sites of enzymes, leading to inhibition or modification of their function .
Comparison with Similar Compounds
Tert-butyl carbamate: A simpler carbamate compound used as a protecting group in organic synthesis.
Ethyl carbamate: Another carbamate derivative with applications in organic synthesis and as a precursor for other compounds.
Methylpropylcarbamate: A related compound with similar chemical properties and applications.
Uniqueness: Tert-butyl (ethoxycarbonyl)methylpropylcarbamate is unique due to its combination of functional groups, which provide specific reactivity and stability. The presence of the tert-butyl group enhances its steric hindrance, making it more resistant to hydrolysis and other degradation reactions. This compound’s versatility in various chemical reactions and its applications in multiple fields highlight its significance in scientific research .
Properties
IUPAC Name |
ethyl 2-[(2-methylpropan-2-yl)oxycarbonyl-propylamino]acetate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H23NO4/c1-6-8-13(9-10(14)16-7-2)11(15)17-12(3,4)5/h6-9H2,1-5H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHMZNAUJXAAWLV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(CC(=O)OCC)C(=O)OC(C)(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H23NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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